5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Catalog No.
S2803465
CAS No.
2034293-47-3
M.F
C13H17N3O
M. Wt
231.299
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-p...

CAS Number

2034293-47-3

Product Name

5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

IUPAC Name

cyclopropyl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone

Molecular Formula

C13H17N3O

Molecular Weight

231.299

InChI

InChI=1S/C13H17N3O/c17-13(10-3-4-10)15-5-6-16-11(8-15)7-12(14-16)9-1-2-9/h7,9-10H,1-6,8H2

InChI Key

GBGOALLYPIGYMO-UHFFFAOYSA-N

SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4CC4

Solubility

not available

5-Cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound features a unique structure characterized by the presence of cyclopropyl groups and a carbonyl moiety, which contribute to its distinctive chemical properties and biological activities. The molecular formula for this compound is C14H15N5O2C_{14}H_{15}N_5O_2, and it has a molecular weight of approximately 285.3012 g/mol. Its structural uniqueness arises from the specific arrangement of nitrogen and carbon atoms within the pyrazine ring system, which influences its reactivity and interaction with biological targets.

  • Skin and eye irritation: Pyrazinones might have some degree of irritating properties due to their functional groups.
  • Potential biological effects: Depending on the structure, some pyrazinones might have biological effects that need to be evaluated.
Typical of pyrazolo[1,5-a]pyrazines:

  • Oxidation: This process can introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can alter the oxidation state, leading to different derivatives.
  • Substitution: The compound can participate in substitution reactions where substituents are replaced by other groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane, which are crucial for optimizing yields and purity .

The synthesis of 5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step synthetic routes. A common approach includes:

  • Formation of Pyrazole Intermediates: Starting with appropriate precursors such as cyclopropyl derivatives reacted with carbonyl compounds.
  • Cyclization: Utilizing cyclization techniques to form the pyrazolo[1,5-a]pyrazine framework.
  • Purification: Following synthesis, purification steps such as recrystallization or chromatography are employed to isolate the final product.

These methods may vary based on desired yield and purity levels while considering environmental impacts during industrial production .

The unique properties of 5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine make it a candidate for various applications:

  • Pharmaceutical Development: Potential use in drug discovery due to its biological activity against specific targets.
  • Research Tools: As a chemical probe in biochemical studies to explore enzyme interactions and cellular mechanisms.
  • Material Science: Investigation into its properties for applications in organic electronics or materials chemistry.

Interaction studies involving 5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine focus on its binding affinity with various biomolecules. Preliminary data suggest that similar compounds can engage in hydrogen bonding and hydrophobic interactions with target proteins. These interactions are crucial for understanding how the compound may exert its biological effects and could guide further optimization for therapeutic applications .

Several compounds share structural similarities with 5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine:

Compound NameStructural FeaturesUnique Properties
Pyrazolo[3,4-d]pyrimidineContains pyrimidine ringKnown for CDK2 inhibitory activity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineContains triazole moietyExhibits significant biological activity
6-{2-cyclopropyl-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl}Similar pyrazole structurePotential kinase inhibitor

The uniqueness of 5-cyclopropanecarbonyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine lies in its specific substitution pattern and cyclopropane groups that may impart distinct chemical reactivity and biological interactions compared to these similar compounds .

XLogP3

0.3

Dates

Modify: 2023-08-17

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